molecular formula C17H14N2O B597892 3-(2-Cyanophenyl)-N-cyclopropylbenzamide CAS No. 1373233-33-0

3-(2-Cyanophenyl)-N-cyclopropylbenzamide

Cat. No.: B597892
CAS No.: 1373233-33-0
M. Wt: 262.312
InChI Key: OUEBYGNFCICFEF-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)-N-cyclopropylbenzamide is an organic compound that features a benzamide core with a 2-cyanophenyl and a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide typically involves the reaction of 2-cyanobenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanophenyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyanophenyl)-N-cyclopropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyanophenyl)quinazolin-4(3H)-one
  • 3-Bromo-2-cyanophenylboronic acid
  • N-(2-Cyanophenyl)benzimidoyl isothiocyanate

Uniqueness

3-(2-Cyanophenyl)-N-cyclopropylbenzamide is unique due to its specific structural features, such as the cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-cyanophenyl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-11-14-4-1-2-7-16(14)12-5-3-6-13(10-12)17(20)19-15-8-9-15/h1-7,10,15H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEBYGNFCICFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742962
Record name 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-33-0
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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